1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the 3,4-Dimethoxyphenylmethyl Group: This step involves the reaction of the benzimidazole derivative with a 3,4-dimethoxybenzyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and dimethoxyphenylmethyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZIMIDAZOLE
- 1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-INDOLE
- 1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-TRIAZOLE
Uniqueness
1-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both benzyl and dimethoxyphenylmethyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-benzyl-2-[(3,4-dimethoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O2/c1-26-21-13-12-18(14-22(21)27-2)15-23-24-19-10-6-7-11-20(19)25(23)16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChI Key |
LHRUWHGYSGYONK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.